CID 71379214
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71379214” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Analyse Chemischer Reaktionen
CID 71379214 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 71379214 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be used in the production of materials with specific properties or in processes requiring precise chemical reactions.
Wirkmechanismus
The mechanism of action of CID 71379214 involves its interaction with specific molecular targets and pathways. For example, it may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
CID 71379214 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable structures or functional groups. For instance, compounds with similar 2-D or 3-D structures can be identified using databases like PubChem . The unique properties of this compound, such as its specific reactivity or biological activity, can be contrasted with these similar compounds to underscore its distinctiveness.
Eigenschaften
CAS-Nummer |
646522-68-1 |
---|---|
Molekularformel |
C17H20OSi |
Molekulargewicht |
268.42 g/mol |
InChI |
InChI=1S/C17H20OSi/c1-13-8-6-9-14(2)16(13)11-18-12-19-17-10-5-4-7-15(17)3/h4-10H,11-12H2,1-3H3 |
InChI-Schlüssel |
ASTTVFLIKJJQJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)COC[Si]C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.